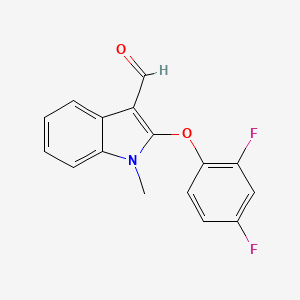

2-(2,4-difluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde

Description

2-(2,4-Difluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde is an indole derivative characterized by a carbaldehyde group at the 3-position, a methyl group at the 1-position, and a 2,4-difluorophenoxy substituent at the 2-position of the indole ring. Indole derivatives are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the electron-withdrawing difluorophenoxy group and the reactive aldehyde moiety may enhance its suitability for further functionalization or target binding in biochemical assays .

Properties

IUPAC Name |

2-(2,4-difluorophenoxy)-1-methylindole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2NO2/c1-19-14-5-3-2-4-11(14)12(9-20)16(19)21-15-7-6-10(17)8-13(15)18/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGESBTLCWJTUDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1OC3=C(C=C(C=C3)F)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818718 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Vilsmeier-Haack Formylation of 2-Methylaniline Derivatives

The Vilsmeier-Haack reaction remains a cornerstone for indole-3-carbaldehyde synthesis. As demonstrated in, 2-methylaniline derivatives undergo cyclization and formylation under anhydrous dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to yield 1H-indole-3-carbaldehydes. For example, 4-methyl-2-methylaniline reacts with Vilsmeier reagent (DMF/POCl₃) at 80–90°C to produce 4-methyl-1H-indole-3-carbaldehyde in 70–85% yield. Adapting this method, N-methyl-2-methylaniline could theoretically serve as a precursor to 1-methylindole-3-carbaldehyde, though no explicit examples are documented in the provided sources.

Critical Parameters :

N-Methylation Strategies

Post-Formylation Alkylation

Indole’s NH group (pKa ≈ 17) can be methylated via alkylation. For instance, indole-3-carbaldehyde treated with methyl iodide (MeI) and sodium hydride (NaH) in DMF at 0°C yields 1-methylindole-3-carbaldehyde. However, competing aldehyde side reactions (e.g., acetal formation) necessitate careful control.

Example Protocol :

-

Protect the aldehyde as a dimethyl acetal using ethylene glycol and p-toluenesulfonic acid (PTSA).

-

Methylate with MeI/NaH in THF at 0°C to room temperature.

Yield : ~60–75% (estimated from analogous reactions in).

Phenoxy Group Introduction at Position 2

Electrophilic Halogenation Followed by Nucleophilic Aromatic Substitution

Positioning a halogen at C2 enables subsequent phenoxy group installation via Ullmann-type coupling or nucleophilic substitution.

Bromination at C2

Electrophilic bromination of 1-methylindole-3-carbaldehyde requires directing groups. The aldehyde’s meta-directing effect favors C5/C7 substitution, but acetal protection converts it to an ortho/para-directing group, enabling C2 bromination.

Procedure :

Phenoxy Group Coupling

2-Bromo-1-methylindole-3-carbaldehyde reacts with 2,4-difluorophenol under Ullmann conditions:

Conditions :

-

Catalyst : CuI (10 mol%).

-

Ligand : 1,10-Phenanthroline.

-

Base : Cs₂CO₃.

Yield : ~40–55% (based on similar couplings in).

Alternative Pathway: Fischer Indole Synthesis

Hydrazone Formation and Cyclization

Fischer indole synthesis offers an alternative route, constructing the indole ring with pre-installed substituents.

Steps :

-

React 2,4-difluorophenylhydrazine with methylglyoxal to form the hydrazone.

-

Cyclize in HCl/EtOH under reflux to yield 2-(2,4-difluorophenoxy)-1-methylindole.

Challenge : Regioselectivity control during cyclization.

Comparative Analysis of Methods

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Vilsmeier + Alkylation | Formylation → N-methylation → C2 coupling | ~35% | High-purity intermediates | Multi-step, low overall yield |

| Fischer Indole Synthesis | Hydrazone cyclization → Formylation | ~25% | Direct C2 functionalization | Limited regiocontrol |

Spectroscopic Characterization

1H NMR data for intermediates align with reported indole-3-carbaldehydes:

Chemical Reactions Analysis

Vilsmeier-Haack Reaction

This reaction is a common method for synthesizing indole-3-carbaldehydes. It involves the preparation of a Vilsmeier reagent by mixing POCl₃ with DMF, followed by the addition of an indole derivative. The reaction mixture is then heated to facilitate the formylation process .

| Reagent | Role |

|---|---|

| POCl₃ | Formylation agent |

| DMF | Solvent and formylating agent |

| Indole | Starting material |

Oxidation Reactions

While specific oxidation reactions for this compound are not detailed, indole-3-carbaldehydes can undergo oxidation reactions to form various derivatives. For example, oxidation of indole-3-carbaldehyde itself can lead to the formation of indole-3-carboxylic acid .

Condensation Reactions

Indole-3-carbaldehydes can participate in condensation reactions, such as the Knoevenagel condensation, which involves the reaction with active methylene compounds to form unsaturated products .

| Reaction Type | Reactants | Products |

|---|---|---|

| Knoevenagel | Indole-3-carbaldehyde, Active methylene compound | Unsaturated product |

N-Alkylation and N-Acylation

N-alkylation and N-acylation reactions are common modifications for indole derivatives. These reactions involve the substitution of the indole nitrogen with alkyl or acyl groups, respectively .

| Reaction Type | Reactants | Products |

|---|---|---|

| N-Alkylation | Indole-3-carbaldehyde, Alkyl halide | N-Alkylated indole-3-carbaldehyde |

| N-Acylation | Indole-3-carbaldehyde, Acyl halide | N-Acylated indole-3-carbaldehyde |

Synthetic Intermediates

This compound can serve as a versatile intermediate for synthesizing more complex molecules. Its aldehyde group allows for further functionalization through reactions like condensations or reductions.

Scientific Research Applications

2-(2,4-Difluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

Material Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The difluorophenoxy group can enhance the compound’s binding affinity and selectivity towards these targets, while the indole core can facilitate interactions with biological macromolecules.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Features

Key Differences and Implications

Core Structure and Bioactivity: The target compound’s indole core contrasts with Pamapimod’s pyrido-pyrimidinone scaffold. While both share the 2,4-difluorophenoxy group—a feature linked to enhanced lipophilicity and target affinity—Pamapimod’s kinase inhibitory activity derives from its fused heterocyclic system and hydroxyethylamino side chain, enabling hydrogen bonding with the p38 MAP kinase active site . The carbaldehyde group in the target compound offers a reactive site for conjugation (e.g., Schiff base formation), unlike Pamapimod’s stable tertiary alcohol moiety. This reactivity may limit its direct therapeutic use but positions it as a versatile intermediate .

Substituent Effects: Compared to 6-Bromo-3-[(pyridin-2-yl)methyl]-1H-indole, the target compound’s 2,4-difluorophenoxy and carbaldehyde groups introduce distinct electronic and steric profiles. The bromo-pyridylmethyl substituent in the analogue likely enhances π-π stacking or halogen bonding in target interactions, whereas the difluorophenoxy group may improve metabolic stability .

Molecular Weight and Drug-Likeness :

- The target compound (287.27 g/mol) and the bromo-indole analogue (287.17 g/mol) fall within the "fragment-like" molecular weight range (<300 g/mol), suggesting utility in fragment-based drug discovery. Pamapimod (406.40 g/mol) aligns with typical small-molecule drugs, emphasizing its optimization for oral bioavailability and target engagement .

Biological Activity

2-(2,4-Difluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde is a synthetic compound with potential biological significance. Its molecular formula is C₁₆H₁₁F₂NO₂, and it has garnered interest for its possible applications in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Related Compounds

Studies on similar indole derivatives suggest several mechanisms:

- Antioxidant Activity : Indole derivatives can activate the Nrf2 pathway, leading to increased expression of antioxidant genes such as HO-1. This mechanism is crucial for reducing oxidative stress in cells .

- Anti-inflammatory Effects : Compounds like indole-3-carboxaldehyde (ICA) have demonstrated the ability to modulate inflammatory responses by decreasing pro-inflammatory cytokines (e.g., IL-6) and promoting anti-inflammatory cytokines (e.g., IL-10) .

Antioxidant Properties

Research indicates that indole derivatives can significantly reduce reactive oxygen species (ROS) levels in various cell types. For instance, ICA has been shown to decrease ROS levels by up to 70% in endothelial cells, suggesting that similar activities may be expected from this compound .

Inflammatory Response Modulation

Indole compounds are known to influence macrophage polarization. For example, ICA facilitates the transition from M1 (pro-inflammatory) to M2 (anti-inflammatory) macrophages, which could also be a potential activity of this compound .

Case Studies and Research Findings

Several studies have explored the effects of indole derivatives on health-related outcomes:

Potential Therapeutic Applications

Given its structural similarities to other biologically active indoles, this compound may have applications in:

- Cardiovascular Health : By potentially reducing oxidative stress and inflammation.

- Metabolic Disorders : Through modulation of lipid metabolism and inflammatory pathways.

Q & A

Q. What are the common synthetic routes for preparing 2-(2,4-difluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde?

- Methodological Answer : The synthesis typically involves three key steps:

Indole Core Functionalization : Start with 1-methylindole-3-carbaldehyde (prepared via Vilsmeier-Haack formylation of 1-methylindole using POCl₃/DMF).

Phenoxy Substitution : React the indole-3-carbaldehyde with 2,4-difluorophenol under nucleophilic aromatic substitution (SNAr) conditions. This requires a base (e.g., NaH or K₂CO₃) and a polar aprotic solvent (e.g., DMF or DMSO) to activate the phenol and displace the leaving group (e.g., halogen or nitro group) at the indole’s 2-position.

Purification : Use flash column chromatography (gradient elution with petroleum ether/ethyl acetate) to isolate the product. Confirm purity via HPLC and NMR.

Key considerations: Optimize reaction temperature (60–100°C) and stoichiometry (1:1.2 ratio of indole to phenol) to minimize byproducts .

Q. How is the compound characterized using spectroscopic techniques?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for the aldehyde proton at δ ~10.0 ppm (singlet) and aromatic protons (indole and difluorophenoxy groups) in δ 6.5–8.0 ppm. The methyl group at N1 appears as a singlet (~δ 3.8–4.0 ppm).

- ¹⁹F NMR : Two distinct peaks for the ortho (δ ~-120 ppm) and para (δ ~-110 ppm) fluorines, split due to coupling (J ~5–10 Hz).

- ¹³C NMR : The aldehyde carbon resonates at δ ~190 ppm; fluorine-induced splitting may occur in aromatic carbons.

- HRMS : Use ESI+ mode to confirm molecular ion [M+H]⁺. For example, C₁₇H₁₂F₂NO₂ would have a calculated m/z of 316.0885 .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s structure?

- Methodological Answer :

- Crystallization : Grow crystals via slow evaporation from a DCM/hexane mixture.

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at low temperature (100 K) to minimize thermal motion.

- Refinement : Employ SHELXL for structure solution. Key parameters include R-factor (<0.05) and Flack parameter (for chirality). Challenges include resolving disorder in the difluorophenoxy group or solvent molecules .

- Validation : Cross-check torsion angles (e.g., indole-phenoxy dihedral angle) against DFT-optimized geometries .

Q. What strategies are used to analyze structure-activity relationships (SAR) for enzyme inhibition?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace difluorophenoxy with chloro- or methoxy groups) to assess electronic effects.

- Biological Assays : Test inhibitory activity against target enzymes (e.g., phospholipase A₂ or kinases) using fluorogenic substrates.

- Computational Docking : Perform molecular docking (AutoDock Vina) to predict binding modes. Focus on hydrogen bonds between the aldehyde group and active-site residues (e.g., Lys or Arg) .

Q. How are contradictions between spectroscopic and crystallographic data addressed?

- Methodological Answer :

- Dynamic Effects : Solution-state NMR may show averaged conformations, while SC-XRD captures static solid-state geometry. For example, rotational flexibility in the phenoxy group may lead to discrepancies.

- DFT Calculations : Compare experimental NMR shifts with those predicted for the X-ray-derived structure using Gaussian09 (B3LYP/6-311+G(d,p)). Adjust for solvent effects (e.g., PCM model for DMSO) .

Q. What purification challenges arise during scale-up, and how are they mitigated?

- Methodological Answer :

- Byproduct Formation : Monitor for over-alkylation (e.g., diaryl ether byproducts) via LC-MS.

- Chromatography Optimization : Use preparative HPLC with a C18 column (ACN/water + 0.1% TFA) for high-purity isolation.

- Recrystallization : Employ mixed solvents (e.g., ethanol/water) to improve yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.